molecular formula C₂₃H₃₃N₃O₄ B104853 Boc-サクサグリプチン CAS No. 709031-43-6

Boc-サクサグリプチン

カタログ番号: B104853
CAS番号: 709031-43-6
分子量: 415.5 g/mol
InChIキー: DZEAFYQJPRVNIQ-CBFGHZPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate, also known as Tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate, is a useful research compound. Its molecular formula is C₂₃H₃₃N₃O₄ and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

2型糖尿病の治療

Boc-サクサグリプチンは、サクサグリプチンの合成における重要な中間体であり、2型糖尿病(T2DM)の治療に使用される強力なジペプチジルペプチダーゼ-4(DPP-4)阻害剤です。 . 血糖値が上昇したときにインスリンの分泌を増加させ、グルカゴンの分泌を減少させることで、血糖値を下げる体の能力を高めます。

医薬品合成

この化合物は、サクサグリプチンの医薬品合成における重要な中間体として機能します。 . その合成には、還元アミノ化やアミノ基の保護など、薬剤の大規模生産に不可欠ないくつかの工程が含まれます。

バイオテクノロジー研究

バイオテクノロジーでは、Boc-サクサグリプチンの合成経路は、酵素触媒反応と化学合成の対比について洞察を与えます。 . この知識は、同様の合成経路を必要とする他のバイオテクノロジープロセスを最適化するために適用できます。

化学研究

Boc-サクサグリプチンの化学的性質、例えば立体化学や反応性などは、現在も研究されています。 . これらの特性を理解することは、新しい合成方法の開発と生産中の品質管理に不可欠です。

酵素阻害研究

Boc-サクサグリプチンは、DPP-4阻害剤の阻害機構を理解するための研究に使用されています。 . この研究は、効果と安全性のプロファイルが向上した新しい薬剤の開発につながる可能性があります。

分析方法開発

この化合物は、医薬品製剤中のサクサグリプチンとその不純物を検出および定量するための分析方法の開発に使用されています。 . これらの方法は、薬剤の安全性と有効性を確保するために不可欠です。

工業的応用

Boc-サクサグリプチンの合成は、工業的応用に最適化されており、高収率で低コストでの大規模生産の可能性を示しています。 . これにより、製薬業界にとって貴重な化合物となっています。

教育リソース

最後に、Boc-サクサグリプチンの合成と応用は、化学や薬理学の学生のための教育リソースとして役立ち、有機合成と薬剤設計の実際的な応用を示しています。 .

作用機序

Target of Action

Boc-Saxagliptin, also known as Saxagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

As a DPP-4 inhibitor , Boc-Saxagliptin works by affecting the action of natural hormones in the body called incretins . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . By inhibiting DPP-4, it slows down the breakdown of incretin hormones, increasing the level of these hormones in the body .

Biochemical Pathways

The increased levels of incretin hormones, as a result of DPP-4 inhibition, augment glucose-dependent insulin secretion . This leads to an increase in insulin levels and a decrease in glucagon levels , which in turn helps to regulate blood glucose levels.

Pharmacokinetics

Boc-Saxagliptin is orally absorbed and can be administered with or without food . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in saxagliptin or 5-hydroxy saxagliptin pharmacokinetics have been detected in patients with hepatic impairment . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The primary result of Boc-Saxagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . It increases postprandial β-cell responsiveness to glucose, resulting in higher insulin and C-peptide levels and reduced postprandial glucose (PPG), fasting plasma glucose (FPG) and HbA1c levels .

Action Environment

The action of Boc-Saxagliptin can be influenced by environmental factors such as the presence of other medications. For instance, when coadministered with strong CYP inhibitors, the dose of saxagliptin should be limited to 2.5 mg once daily due to increased saxagliptin exposure . Additionally, the efficacy of Boc-Saxagliptin can be affected by the patient’s renal function, with dose adjustments recommended for those with moderate or severe renal impairment .

生化学分析

Biochemical Properties

Boc-Saxagliptin plays a crucial role in biochemical reactions. It is synthesized from 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid by reductive amination with phenylalanine dehydrogenase . The compound interacts with enzymes such as phenylalanine dehydrogenase in its synthesis . The nature of these interactions involves the formation of an oxime from oxoacetic acid followed by reduction of the oxime and protection of the amino group with (Boc)2O .

Cellular Effects

The effects of Boc-Saxagliptin on various types of cells and cellular processes are not explicitly mentioned in the available literature. As a key intermediate in the synthesis of Saxagliptin, it indirectly influences cell function. Saxagliptin, the final product, impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting DPP-IV .

Molecular Mechanism

The molecular mechanism of Boc-Saxagliptin is primarily understood in the context of its role in the synthesis of Saxagliptin. It is involved in binding interactions with biomolecules during its synthesis, specifically in the formation of an oxime from oxoacetic acid and the subsequent reduction of the oxime .

Metabolic Pathways

Boc-Saxagliptin is involved in the metabolic pathway leading to the synthesis of Saxagliptin. This pathway involves the interaction of Boc-Saxagliptin with enzymes such as phenylalanine dehydrogenase .

生物活性

tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate, also known as a Saxagliptin impurity, is a complex organic compound that has garnered interest for its potential biological activities, particularly in the realm of diabetes treatment due to its structural similarities to known pharmacological agents.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H33N3O4
  • Molecular Weight : 415.5258 g/mol
  • CAS Number : 709031-43-6
  • IUPAC Name : tert-butyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxytricyclo[3.3.1.1(3,7)]dec-1-yl)-2-oxoethyl]carbamate

Biological Activity Overview

The biological activity of this compound primarily revolves around its effects on glucose metabolism and its potential role as a therapeutic agent in managing type 2 diabetes mellitus (T2DM). As a Saxagliptin impurity, it may exhibit similar mechanisms of action, particularly in the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that deactivates incretin hormones which are crucial for insulin regulation.

The DPP-IV inhibition leads to increased levels of incretin hormones, which in turn enhances insulin secretion from pancreatic beta cells in a glucose-dependent manner and decreases glucagon secretion from alpha cells. This results in improved glycemic control.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of related compounds and their implications:

  • DPP-IV Inhibition Studies :
    • A study demonstrated that Saxagliptin and its related compounds significantly inhibited DPP-IV activity, leading to improved fasting and postprandial glucose levels in diabetic models .
    • In vitro assays revealed that the compound displayed a competitive inhibition profile against DPP-IV, with IC50 values comparable to those of established DPP-IV inhibitors.
  • Metabolic Effects :
    • Research indicated that compounds structurally related to tert-butyl carbamate showed enhanced insulin sensitivity and reduced hepatic glucose production in animal models .
    • Long-term administration in diabetic rats resulted in decreased HbA1c levels, indicating improved long-term glycemic control.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
DPP-IV InhibitionCompetitive inhibition with significant IC50 values
Glycemic ControlReduced fasting and postprandial glucose levels
Insulin SensitivityEnhanced insulin sensitivity in diabetic models
Long-term EfficacyDecreased HbA1c levels over time

特性

IUPAC Name

tert-butyl N-[2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4/c1-21(2,3)30-20(28)25-18(19(27)26-16(11-24)5-15-6-17(15)26)22-7-13-4-14(8-22)10-23(29,9-13)12-22/h13-18,29H,4-10,12H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEAFYQJPRVNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)N1C(CC2C1C2)C#N)C34CC5CC(C3)CC(C5)(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709031-43-6
Record name tert-butyl {(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hex-2-yl]-1-[3-hydroxyadamantan-1-yl]-2-oxoethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.213.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the role of Boc-Saxagliptin in the synthesis of Saxagliptin?

A1: Boc-Saxagliptin (tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate) serves as a crucial intermediate in the synthesis of Saxagliptin []. The synthesis involves reacting an intermediate (formula II in the abstract) with a silylating agent and a base, forming a silylated intermediate. This intermediate undergoes dehydration using phosphorus oxychloride and imidazole, yielding Boc-Saxagliptin (formula IV in the abstract). Finally, Boc-Saxagliptin is deprotected in an acidic environment to obtain the desired Saxagliptin (formula I in the abstract) [].

Q2: Why is a silylating agent used in the synthesis of Boc-Saxagliptin?

A2: The abstract mentions that the silylating agent is responsible for introducing a trimethylsilyl group []. This suggests that the silylation step likely serves to protect a specific functional group within the molecule. This protection strategy is common in organic synthesis to prevent unwanted side reactions and ensure the desired reaction pathway is followed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。